molecular formula C11H11F3N2 B13589176 2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-amine

2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-amine

Cat. No.: B13589176
M. Wt: 228.21 g/mol
InChI Key: WINLFBJAIXFLHV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-methyl-1H-indole and trifluoroacetaldehyde.

    Formation of Intermediate: The starting materials undergo a series of chemical reactions, including condensation and reduction, to form an intermediate compound.

    Final Product: The intermediate compound is then subjected to further reactions, such as amination, to yield the final product, (1S)-2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-amine.

Industrial Production Methods

In an industrial setting, the production of (1S)-2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-amine may involve large-scale chemical processes that are optimized for efficiency and yield. These processes often include:

    Batch or Continuous Reactors: The reactions are carried out in batch or continuous reactors, depending on the scale of production.

    Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the desired compound with high purity.

    Quality Control: Quality control measures are implemented to ensure that the final product meets the required specifications and standards.

Chemical Reactions Analysis

Types of Reactions

(1S)-2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group or the indole moiety can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Various catalysts, such as palladium on carbon or platinum, may be used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

    Oxidation: Oxidation of the compound may yield corresponding ketones or carboxylic acids.

    Reduction: Reduction may produce amines or alcohols.

    Substitution: Substitution reactions can result in the formation of derivatives with different functional groups.

Scientific Research Applications

(1S)-2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1S)-2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: It may bind to specific receptors on the surface of cells, triggering a cascade of biochemical events.

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to changes in cellular processes.

    Signal Transduction: It may modulate signal transduction pathways, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (1S)-2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-amine include:

Uniqueness

The uniqueness of (1S)-2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-amine lies in its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H11F3N2

Molecular Weight

228.21 g/mol

IUPAC Name

2,2,2-trifluoro-1-(1-methylindol-3-yl)ethanamine

InChI

InChI=1S/C11H11F3N2/c1-16-6-8(10(15)11(12,13)14)7-4-2-3-5-9(7)16/h2-6,10H,15H2,1H3

InChI Key

WINLFBJAIXFLHV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(C(F)(F)F)N

Origin of Product

United States

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